2-Propanone, 1-ethoxy-3-phenyl-
Description
2-Propanone, 1-ethoxy-3-phenyl- is an organic compound with the chemical formula C11H14O2 It is a derivative of acetone where one of the hydrogen atoms is replaced by an ethoxy group and another by a phenyl group
Properties
CAS No. |
51149-73-6 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-ethoxy-3-phenylpropan-2-one |
InChI |
InChI=1S/C11H14O2/c1-2-13-9-11(12)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
OQQGRUILXQYLDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-ethoxy-3-phenyl- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of acetone with ethyl benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1-ethoxy-3-phenyl- may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-ethoxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
2-Propanone, 1-ethoxy-3-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-ethoxy-3-phenyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing metabolic transformations. These interactions can affect biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the ethoxy group.
1-Phenyl-2-propanone: Another related compound with similar reactivity.
3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group instead of an ethoxy group.
Uniqueness
2-Propanone, 1-ethoxy-3-phenyl- is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Biological Activity
2-Propanone, 1-ethoxy-3-phenyl- (CAS No. 51149-73-6) is a ketone compound with potential biological activity that has garnered attention in pharmacological research. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
2-Propanone, 1-ethoxy-3-phenyl- has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 194.24 g/mol |
| IUPAC Name | 1-Ethoxy-3-phenylpropan-2-one |
| CAS Number | 51149-73-6 |
The biological activity of 2-Propanone, 1-ethoxy-3-phenyl- is primarily attributed to its interactions with various molecular targets. Research indicates that it may exhibit:
- Antioxidant Properties : The compound can scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Activity : Studies have demonstrated its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
These mechanisms suggest potential applications in treating oxidative stress-related diseases and infections.
Anticancer Effects
Recent studies have evaluated the cytotoxic effects of similar compounds derived from the same structural class. For instance, a study on β-aryl ketones demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with low toxicity towards normal cells . This suggests that derivatives of 2-Propanone, 1-ethoxy-3-phenyl-, could also exhibit anticancer properties.
Case Studies
- Cytotoxicity on Cancer Cells : A study involving the synthesis of related compounds showed that certain derivatives exhibited higher cytotoxicity than Tamoxifen against MCF-7 cells . This positions the compound as a candidate for further anticancer drug development.
- Antioxidant Activity : Research on phenolic compounds indicates that similar structures can effectively reduce oxidative damage in cellular models. This highlights the potential for developing antioxidant therapies based on the structure of 2-Propanone, 1-ethoxy-3-phenyl- .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
